molecular formula C20H32O3 B163585 15(R)-Hete CAS No. 73836-87-0

15(R)-Hete

Cat. No.: B163585
CAS No.: 73836-87-0
M. Wt: 320.5 g/mol
InChI Key: JSFATNQSLKRBCI-UHFFFAOYSA-N
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Description

15(S)-Hydroxyeicosatetraenoic acid, commonly known as 15(S)-HETE, is an eicosanoid derived from arachidonic acid. It is a significant metabolite produced by the action of 15-lipoxygenase on arachidonic acid. This compound plays a crucial role in various physiological and pathological processes, including inflammation, angiogenesis, and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

15(S)-HETE is synthesized through the enzymatic oxidation of arachidonic acid by 15-lipoxygenase. The reaction involves the insertion of molecular oxygen into arachidonic acid, resulting in the formation of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-HETE .

Industrial Production Methods

Industrial production of 15(S)-HETE typically involves the use of recombinant 15-lipoxygenase enzymes expressed in microbial systems. The process includes the fermentation of genetically engineered microorganisms, followed by extraction and purification of the compound using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

15(S)-HETE undergoes various chemical reactions, including oxidation, reduction, and epoxidation. It can be further metabolized to form other bioactive compounds such as 15-oxo-eicosatetraenoic acid (15-oxo-ETE) and 5(S),15(S)-dihydroxy-eicosatetraenoic acid (5(S),15(S)-diHETE) .

Common Reagents and Conditions

Common reagents used in the reactions involving 15(S)-HETE include molecular oxygen, reducing agents like glutathione, and various oxidizing agents. The reactions are typically carried out under physiological conditions, with specific enzymes catalyzing the transformations .

Major Products

The major products formed from the reactions of 15(S)-HETE include 15-oxo-ETE, 5(S),15(S)-diHETE, and lipoxins. These products exhibit diverse biological activities and are involved in various cellular processes .

Scientific Research Applications

15(S)-HETE has numerous scientific research applications across different fields:

Mechanism of Action

15(S)-HETE exerts its effects through various molecular targets and pathways. It binds to specific receptors on the cell surface, activating signaling pathways that regulate gene expression, cell proliferation, and apoptosis. One of the key pathways involves the activation of Src kinase, which leads to the induction of early growth response protein 1 (Egr-1) and subsequent expression of FGF-2 . Additionally, 15(S)-HETE increases intracellular calcium levels, contributing to its vasoconstrictive and pro-inflammatory effects .

Properties

IUPAC Name

15-hydroxyicosa-5,8,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFATNQSLKRBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866448
Record name 15-Hydroxyicosa-5,8,11,13-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73945-47-8
Record name 15-Hydroxyicosa-5,8,11,13-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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